Methyl 1H-isochromene-4-carboxylate
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Overview
Description
Methyl 1H-isochromene-4-carboxylate is a chemical compound with the molecular formula C11H10O3. It is a derivative of isochromene, a bicyclic aromatic compound that consists of a benzene ring fused to a pyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1H-isochromene-4-carboxylate typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of ortho-hydroxybenzaldehyde with methyl acrylate in the presence of a base, followed by cyclization to form the isochromene ring . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium acetate.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 1H-isochromene-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the compound into more reduced forms, potentially altering its reactivity.
Substitution: This involves replacing one functional group with another, which can be useful in modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
Methyl 1H-isochromene-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives have shown potential in biological assays, particularly in studying enzyme interactions and cellular processes.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various fine chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism by which Methyl 1H-isochromene-4-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its aromatic and ester functional groups. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-oxo-1H-isochromene-4-carboxylate: A closely related compound with similar structural features but different reactivity.
Methyl 1-hydroxyindole-3-carboxylate: Another compound with a similar core structure but different functional groups.
Uniqueness
Methyl 1H-isochromene-4-carboxylate is unique due to its specific combination of aromatic and ester functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10O3 |
---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
methyl 1H-isochromene-4-carboxylate |
InChI |
InChI=1S/C11H10O3/c1-13-11(12)10-7-14-6-8-4-2-3-5-9(8)10/h2-5,7H,6H2,1H3 |
InChI Key |
DHKLJVAZHISWDT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=COCC2=CC=CC=C21 |
Origin of Product |
United States |
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